molecular formula C12H13ClN2O B1359347 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile CAS No. 890100-80-8

7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile

Cat. No. B1359347
M. Wt: 236.7 g/mol
InChI Key: SWIPKSSCQAHMAY-UHFFFAOYSA-N
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Description

7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile, otherwise known as 7-chloro-3-pyridyl-7-oxoheptanenitrile, is an organic compound with applications in the fields of scientific research, laboratory experiments, and biochemical and physiological effects. It is a colorless liquid with a pungent odor and a melting point of 52.3°C. 7-chloro-3-pyridyl-7-oxoheptanenitrile is an important reagent in the synthesis of other compounds, and is used in a variety of scientific studies.

Scientific Research Applications

Pyrrolnitrin Biosynthesis

Research reveals that pyrrolnitrin, derived from tryptophan, has potent antifungal activity. It's synthesized by Pseudomonas fluorescens through a series of steps involving chlorination, ring rearrangement, decarboxylation, and oxidation processes. These steps are encoded by the prnABCD genes. The relevance of 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile can be inferred in the context of such biochemical pathways, emphasizing its potential role in biological processes and secondary metabolite production (Kirner et al., 1998).

Hydrogen Bonding in Molecular Structures

The study of R-di-(α-pyridyl) hydroperchlorates, which are structurally related to 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile, highlights the importance of hydrogen bonding in determining molecular behavior and properties. This aspect is critical in understanding the behavior of such compounds in different environments, particularly in solvent-dependent contexts (Brzeziński & Zundel, 1980).

Chemical Synthesis and Properties

Research on the synthesis and properties of 7-pyridylindoles, similar in structure to the compound , sheds light on their photophysical and NMR properties. Understanding these properties is crucial for applications in various fields, such as material science and pharmaceuticals (Mudadu et al., 2006).

Chemical Reactions and Applications

The study of 3-(5-Nitro-2-oxo-1,2-dihydro-1-pyridyl)-1,2-benzisothiazole 1,1-Dioxide reveals its efficacy as a condensing reagent, leading to the synthesis of various esters, dipeptides, and lactones. This research underlines the versatility of pyridyl compounds in chemical synthesis, potentially applicable to 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile (Ahmed et al., 1984).

Luminescence and Electronic Properties

A study on tricarbonylrhenium complexes from 2-pyridyl-1,2,3-triazole ligands indicates the impact of different substituents on the luminescence and electronic properties of the complexes. Such investigations are key in understanding how structural changes in pyridyl compounds influence their electronic and photophysical behavior (Wolff et al., 2013).

properties

IUPAC Name

7-(2-chloropyridin-3-yl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-12-10(6-5-9-15-12)11(16)7-3-1-2-4-8-14/h5-6,9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPKSSCQAHMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641807
Record name 7-(2-Chloropyridin-3-yl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile

CAS RN

890100-80-8
Record name 2-Chloro-ζ-oxo-3-pyridineheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Chloropyridin-3-yl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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